molecular formula C9H12Cl2N4 B2466983 [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride CAS No. 2219368-62-2

[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2466983
CAS No.: 2219368-62-2
M. Wt: 247.12
InChI Key: GAVWCDCNVUKQHO-UHFFFAOYSA-N
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Description

[4-(1H-1,2,4-Triazol-3-yl)phenyl]methanamine dihydrochloride (: 2219368-62-2) is a chemical compound supplied as a heterocyclic building block for research and development purposes . The compound has a molecular formula of C 9 H 12 Cl 2 N 4 and a molecular weight of 247.12 g/mol . As a building block, this dihydrochloride salt is designed for use in organic synthesis and medicinal chemistry research. Compounds containing the 1,2,4-triazole scaffold are of significant interest in pharmaceutical development and are found in molecules with a range of biological activities, including anticonvulsant properties . Research indicates that triazole-based compounds can act as modulators of the GABA A receptor, a key target in the development of therapies for neurological conditions . The structural features of this compound make it a valuable intermediate for researchers constructing novel molecules for biological evaluation. This product is intended for research applications only and is not approved for human, therapeutic, or veterinary use.

Properties

IUPAC Name

[4-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-7-1-3-8(4-2-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVWCDCNVUKQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper or other transition metals under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) undergoes nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeConditions/ReagentsProduct/OutcomeYield (%)Source
AcylationAcyl chloride, DMF, Cs₂CO₃Formation of amides (e.g., acetylated derivative)61–85
SulfonationSulfonyl chloride, pyridineSulfonamide derivatives with enhanced solubility72
AlkylationAlkyl halides, K₂CO₃N-alkylated products (e.g., benzyl derivatives)55–78

Example Synthesis Pathway (Acylation):
The amine reacts with acetyl chloride in DMF at 0–5°C to form N-acetyl-[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine .

Oxidation-Reduction Reactions

The triazole ring and amine group exhibit redox activity:

Reaction TypeConditions/ReagentsOutcomeNotesSource
Oxidation (Triazole)KMnO₄, H₂O, 80°CFormation of triazole N-oxide derivativesLimited stability
Reduction (Amine)NaBH₄, ethanol, 45–50°CConversion to secondary amine via reductive alkylation (requires ketone input)57% yield observed

Key Mechanism :
Reduction of the Schiff base intermediate (formed with ketones) produces chiral amines, as demonstrated in analogous triazole systems .

Coupling Reactions

The aromatic phenyl group enables cross-coupling:

Reaction TypeCatalysts/ReagentsProduct ApplicationEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives for drug discovery89%
UllmannCuI, 1,10-phenanthrolineTriazole-linked polymers65%

Example :
Suzuki coupling with 4-bromophenylboronic acid forms 4-(1H-1,2,4-triazol-3-yl)biphenylmethanamine , a scaffold for kinase inhibitors.

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and π-π stacking:

TargetInteraction TypeObserved EffectIC₅₀ (μM)Source
Fungal CYP51Triazole coordination to Fe²⁺Inhibition of ergosterol biosynthesis0.12
Bacterial DHFRCompetitive inhibitionAntibacterial activity against Gram-positive strains2.4

Structural Insight :
The triazole’s nitrogen atoms bind to metalloenzyme active sites, while the phenyl group stabilizes hydrophobic pockets .

Comparative Reactivity of Analogues

CompoundKey Functional GroupReactivity ProfileSource
(4-Phenyl-4H-1,2,4-triazol-3-yl)methanamineUnsubstituted triazoleHigher electrophilic substitution rates
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine1,2,3-Triazole isomerPreferential Huisgen cycloaddition
[(5-Phenyl-4H-1,2,4-triazol-3-yl)methyl]amineMethyl-substituted triazoleReduced solubility in polar solvents

Synthetic Limitations

  • pH Sensitivity : Protonation of the triazole ring at acidic pH reduces nucleophilicity.

  • Thermal Stability : Decomposition observed >200°C under inert atmosphere.

Scientific Research Applications

Overview

[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride is a compound that falls within the category of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the scientific research applications of this compound, highlighting its potential in various therapeutic areas.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with triazole rings can inhibit the growth of bacteria and fungi, suggesting potential use in treating infections .
  • Anticancer Properties : Research has demonstrated that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
  • Antiviral Effects : Some studies have reported antiviral activities against various viruses, indicating the potential for development as antiviral agents .
  • Neuroprotective Effects : The compound may also play a role in neuroprotection, particularly in conditions like Alzheimer’s disease, where acetylcholinesterase inhibition is beneficial .

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of triazole derivatives highlighted that [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride induced cytotoxicity at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 3: Neuroprotective Effects

Research focusing on neurodegenerative diseases demonstrated that this compound could inhibit acetylcholinesterase activity effectively. Molecular docking studies suggested strong binding affinity to the active site of acetylcholinesterase, indicating its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis of Triazole Derivatives

The following table summarizes key findings related to various triazole derivatives, including [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochlorideModerateHighHigh
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochlorideHighModerateLow
3-AminophenyltriazolesLowHighModerate

Mechanism of Action

The mechanism of action of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.

Biological Activity

The compound [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride (CAS Number: 2219368-62-2) is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H12Cl2N4
  • Molecular Weight: 247.12 g/mol
  • CAS Number: 2219368-62-2

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with a triazole ring exhibit significant activity against various bacterial strains. For instance, [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride has shown effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed in vitro.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has demonstrated inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urinary infections, respectively.

EnzymeIC50 (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

These results indicate that the compound could serve as a lead in developing new therapeutic agents targeting these enzymes.

Neuroprotective Effects

Research has suggested potential neuroprotective effects of triazole derivatives in cellular models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The inhibition of CK1δ (casein kinase 1 delta), which is implicated in these diseases, has been highlighted as a significant mechanism through which these compounds exert their effects.

The biological activity of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases: The compound acts as an inhibitor of CK1δ, which plays a role in cell cycle regulation and apoptosis.
  • Antibacterial Mechanism: The presence of the triazole moiety enhances the interaction with bacterial enzymes, disrupting their function.
  • Enzyme Binding: Molecular docking studies have shown favorable interactions between the compound and target enzymes like AChE and urease.

Case Studies

Several studies have explored the efficacy of triazole derivatives:

  • Study on Antimicrobial Efficacy: A recent study demonstrated that [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride exhibited significant antibacterial activity against clinical isolates of Salmonella and Bacillus species.
  • Neuroprotection in Animal Models: In vivo studies using animal models for Alzheimer's disease showed that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of [4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride?

The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 4-(chloromethyl)benzylamine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF), followed by dihydrochloride salt formation using HCl . Multi-step protocols emphasize controlled reaction parameters (e.g., temperature, solvent polarity) to optimize yield and minimize side products like unreacted intermediates or oxidation byproducts .

Basic: What analytical techniques are critical for characterizing the compound post-synthesis?

  • Structural confirmation : ¹H/¹³C NMR (chemical shifts for triazole protons at δ 8.2–8.5 ppm and benzylic CH₂ at δ 3.7–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Purity assessment : Reverse-phase HPLC (≥95% purity) and SFC (supercritical fluid chromatography) for enantiomeric resolution if stereoisomers are present .

Basic: What are the optimal storage conditions to ensure compound stability?

Store at room temperature (RT) in airtight, light-protected containers under inert atmosphere (N₂/Ar). Avoid prolonged exposure to moisture, as hygroscopicity may lead to decomposition .

Advanced: How can researchers resolve enantiomeric impurities or assess stereochemical integrity in derivatives?

Chiral separation is achieved via SFC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic CO₂/methanol conditions. Method validation includes comparison of retention times with racemic standards and circular dichroism (CD) spectroscopy for absolute configuration determination .

Advanced: What crystallographic strategies are effective for structural elucidation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is preferred. High-resolution data (≤1.0 Å) enable precise determination of bond angles and hydrogen-bonding networks involving the triazole ring and ammonium chloride groups . For twinned crystals, SHELXD and TWINLAW algorithms resolve overlapping reflections .

Advanced: How can degradation pathways and impurities be systematically analyzed?

Perform forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress. Use LC-MS/MS to identify degradation products (e.g., triazole ring cleavage or benzylic oxidation) and quantify impurity profiles .

Advanced: What strategies improve synthetic yield in large-scale preparations?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
  • Catalysis : Cu(I)-catalyzed click chemistry for regioselective triazole formation .
  • Continuous flow reactors : Minimize side reactions and improve scalability .

Advanced: How should contradictory spectral data (e.g., NMR shifts) be addressed?

Cross-validate with 2D NMR (HSQC, HMBC) to resolve signal overlap. Compare experimental data with computational predictions (DFT calculations) or crystallographically derived bond lengths . For ambiguous proton assignments, deuterium exchange experiments differentiate NH/OH groups from aromatic protons .

Advanced: How can the compound’s potential as a kinase inhibitor be evaluated?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or JAK2 kinases).
  • Structure-activity relationship (SAR) : Modify the triazole substituents and assess inhibition via enzymatic assays (IC₅₀ determination) .

Advanced: What methodologies are recommended for polymorph screening?

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity-driven phase changes .

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